

Technical Support Center: Serelaxin

Pharmacokinetics

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Compound of Interest

Compound Name: Serelaxin

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This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effect of hepatic impairment on the clearance and overall pharmacokinetic profile of **Serelaxin**.

Frequently Asked Questions (FAQs)

Q1: What is the overall effect of hepatic impairment on the clearance and pharmacokinetics of Serelaxin?

Based on a dedicated clinical study, hepatic impairment does not have a clinically significant effect on the clearance or the overall pharmacokinetic (PK) profile of **Serelaxin**.^{[1][2][3][4]} Pharmacokinetic parameters, including exposure (AUC) and peak concentrations, were comparable between subjects with mild, moderate, or severe hepatic impairment and healthy control subjects.^{[1][2][3][4]} Consequently, no dose adjustment is recommended for **Serelaxin** in patients with hepatic impairment.^{[1][2][3]}

Q2: What was the design of the clinical study that assessed the impact of hepatic impairment on Serelaxin PK?

The study was an open-label, parallel-group, single-dose trial (NCT01433458) designed to specifically evaluate the pharmacokinetics of **Serelaxin** in this patient population.^{[1][2][4]} It compared the PK profile of **Serelaxin** in patients with mild (Child-Pugh Class A), moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) hepatic impairment against a group of matched healthy control subjects.^{[1][2][4]}

Q3: What were the key quantitative pharmacokinetic findings from the study?

The primary non-compartmental pharmacokinetic parameters were found to be comparable across all groups.^{[1][2]} Serum concentrations of **Serelaxin** increased in the initial hours of infusion, reaching a steady state at approximately 12-24 hours, and then declined after the infusion ended, with a mean terminal half-life of 7-8 hours in all cohorts.^{[1][2][5]} While there was a slight, non-statistically significant trend towards increased exposure (AUC) with the severity of liver impairment, the effect was minimal and not considered clinically relevant.^[5]

Table 1: Summary of Serelaxin Pharmacokinetic Parameters by Hepatic Function

Parameter	Healthy Controls	Mild Impairment (Child-Pugh A)	Moderate Impairment (Child-Pugh B)	Severe Impairment (Child-Pugh C)
N	24	9	8	8
AUC(0-48h) (ng·h/mL)	289	303	329	358
AUC(0-∞) (ng·h/mL)	300	315	344	373
Cmax (ng/mL)	8.8	9.2	10.0	10.7
T _{1/2} (h)	7.5	7.8	7.1	7.6
CL (mL/h/kg)	83.3	79.4	72.7	67.0

Data adapted from a single-dose study of 30 µg/kg/day **Serelaxin** infused over 24 hours. Values represent geometric means. AUC(0-48h): Area under the concentration-time curve from 0 to 48 hours. AUC(0-∞): Area under the curve extrapolated to infinity. Cmax: Maximum serum concentration. T_{1/2}: Terminal half-life. CL: Clearance.

Troubleshooting & Experimental Guides

Guide 1: Experimental Protocol for Assessing **Serelaxin** PK in Hepatic Impairment

This section details the methodology used in the key clinical study (NCT01433458) for researchers designing similar experiments.

1. Study Design:

- Type: Open-label, single-dose, parallel-group study.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Population: Four parallel groups:
 - Mild hepatic impairment (Child-Pugh Class A).[\[1\]](#)[\[2\]](#)[\[4\]](#)
 - Moderate hepatic impairment (Child-Pugh Class B).[\[1\]](#)[\[2\]](#)[\[4\]](#)
 - Severe hepatic impairment (Child-Pugh Class C).[\[1\]](#)[\[2\]](#)[\[4\]](#)
 - Healthy volunteers matched for age, weight, and gender to the patient groups.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Total Enrollment: 49 subjects were enrolled, with 48 completing the study.[\[1\]](#)[\[5\]](#)

2. Dosing Regimen:

- Drug: **Serelaxin** (recombinant human relaxin-2).
- Dose: A single dose of 30 µg/kg/day.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Administration: Administered as a continuous intravenous (IV) infusion over 24 hours.[\[1\]](#)[\[2\]](#)[\[5\]](#)

3. Pharmacokinetic Sampling:

- Matrix: Serum.
- Sampling Schedule: Blood samples for PK analysis were collected at the following time points:
 - Pre-dose (0 hours).
 - During infusion: At 2, 4, 8, 12, 18, and 24 hours.
 - Post-infusion: At 24.5, 25, 26, 28, 32, 36, and 48 hours.

4. Bioanalytical Method:

- Assay: Serum **Serelaxin** concentrations were determined using a validated enzyme-linked immunosorbent assay (ELISA).

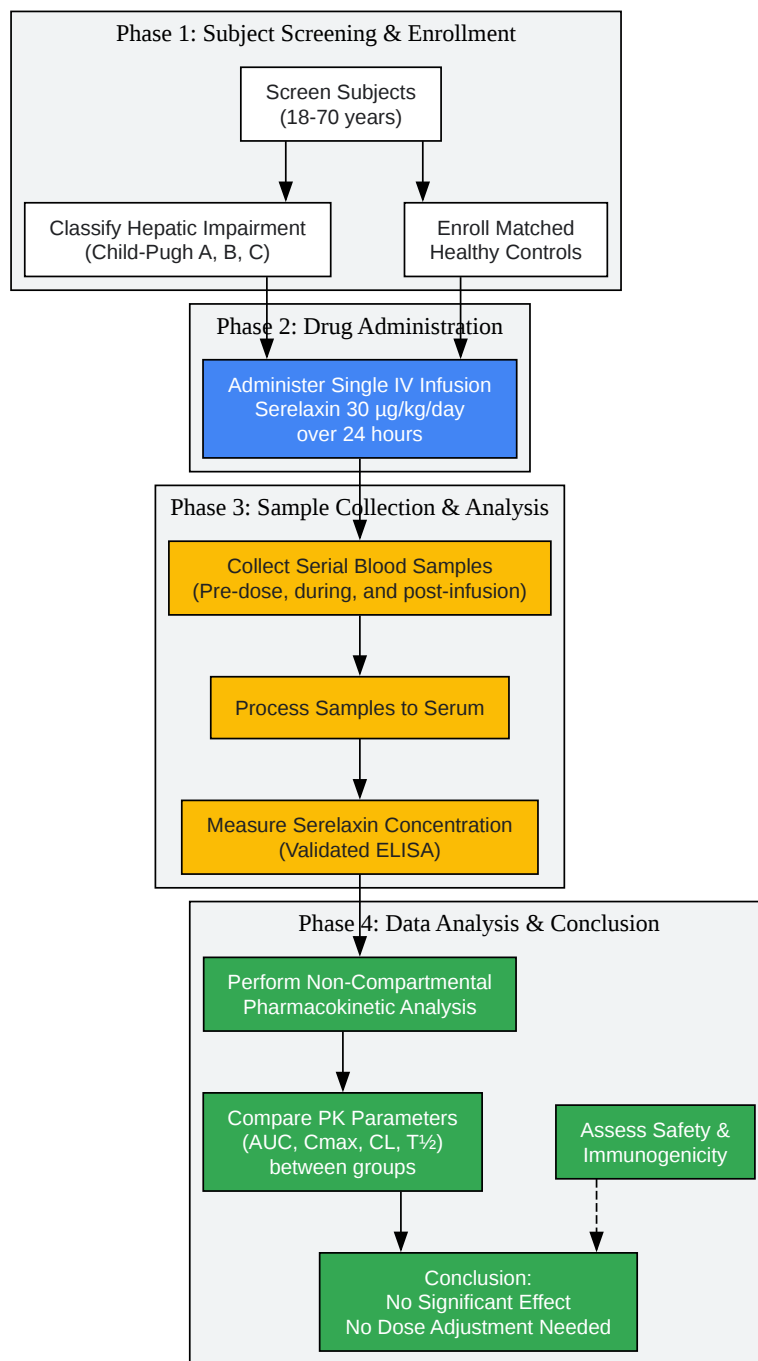
5. Data Analysis:

- Method: Non-compartmental pharmacokinetic analysis was used to determine key parameters.
- Primary Parameters: The primary endpoints for comparison were the Area Under the Serum Concentration-Time Curve (AUC) and the serum concentration at 24 hours (C24h).[\[1\]](#)[\[5\]](#)
- Statistical Comparison: PK parameters for each hepatic impairment group were compared against the matched healthy control group.

6. Safety and Immunogenicity:

- Standard safety assessments, including monitoring of adverse events, vital signs, and clinical laboratory tests, were conducted throughout the study.[\[1\]](#)
- Blood samples were collected to assess the development of anti-**Serelaxin** antibodies.[\[1\]](#)

Visualizations



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Caption: Workflow for the **Serelaxin** hepatic impairment study.

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